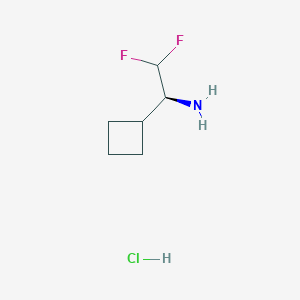![molecular formula C15H16Cl2N2O3 B2913063 N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2200387-74-0](/img/structure/B2913063.png)
N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, also known as DAA-1106, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide binds to the PBR and induces a conformational change in the receptor. This results in the activation of downstream signaling pathways that modulate the immune response and inflammation. This compound has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are implicated in neuroinflammation. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, this compound has been shown to modulate the expression of several genes involved in the immune response and inflammation.
実験室実験の利点と制限
One of the advantages of using N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide in lab experiments is its high affinity for the PBR, which allows for the detection of low levels of activated microglia and astrocytes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound is its relatively short half-life, which may limit its use in longitudinal studies.
将来の方向性
There are several future directions for the use of N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide in scientific research. One potential application is in the development of new diagnostic tools for neuroinflammatory diseases. This compound could be used to detect early stages of disease progression and monitor treatment efficacy. Additionally, this compound could be used in the development of new therapeutics for neuroinflammatory diseases. Its ability to modulate the immune response and inflammation makes it a promising candidate for the treatment of these diseases.
Conclusion:
In conclusion, this compound is a compound that has significant potential for scientific research. Its high affinity for the PBR and ability to modulate the immune response and inflammation make it a promising candidate for the development of new diagnostic tools and therapeutics for neuroinflammatory diseases. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成法
N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is synthesized by reacting 2,3-dichlorophenol with 2-aminoethyl-1-azetidinecarboxylate in the presence of a coupling agent. The resulting product is then reacted with N-methylacrylamide to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent ligand for the peripheral benzodiazepine receptor (PBR), which is expressed in high levels in activated microglia and astrocytes. This makes this compound a promising candidate for imaging activated microglia and astrocytes in neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-3-13(20)18(2)9-14(21)19-7-10(8-19)22-12-6-4-5-11(16)15(12)17/h3-6,10H,1,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOFPRDKQXXQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CC(C1)OC2=C(C(=CC=C2)Cl)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

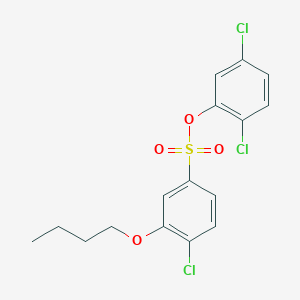
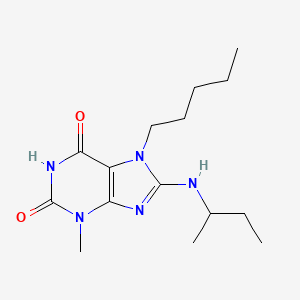
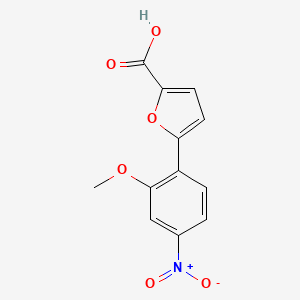
![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)
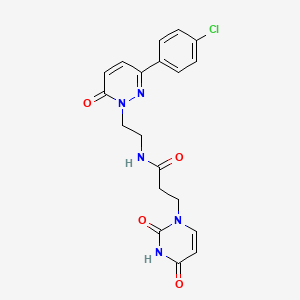
![[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2912987.png)

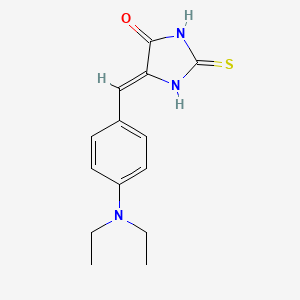
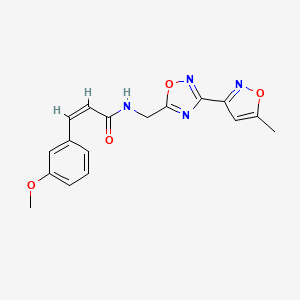
![2-[3-(4-Fluorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2912991.png)
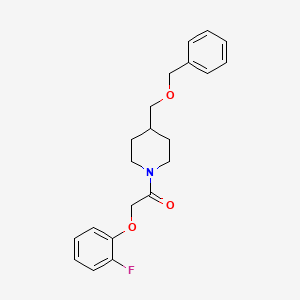
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2912998.png)
![N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913000.png)
